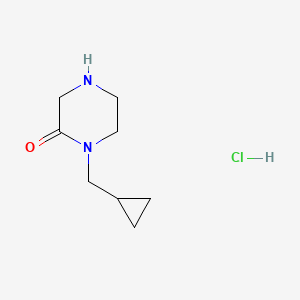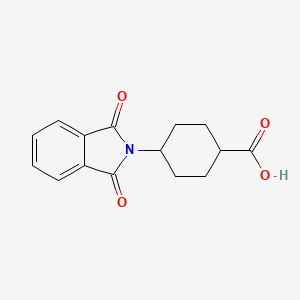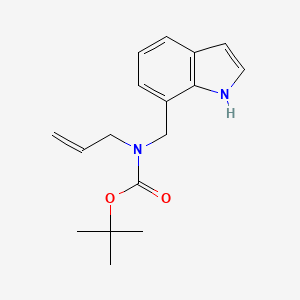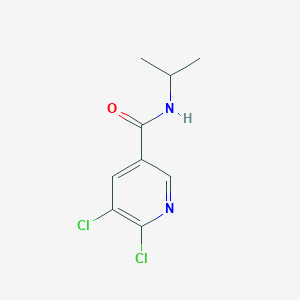
2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Overview
Description
“2-(4-Fluoro-3-nitrophenyl)acetic acid” is a compound with the CAS Number: 192508-36-4 and a molecular weight of 199.14 . It’s a yellow to brown solid stored in a refrigerator . It’s used in various chemical reactions and has applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .
Synthesis Analysis
The synthesis of “2-(4-Fluoro-3-nitrophenyl)acetic acid” involves treating a 0°C solution of 4-fluorophenylacetic acid in H2SO4 dropwise with nitric acid and stirring for 1 hour . The mixture is then poured onto ice, extracted with DCM, washed with brine, dried over MgSO4, and concentrated to dryness to afford the title compound .Molecular Structure Analysis
The InChI Code for “2-(4-Fluoro-3-nitrophenyl)acetic acid” is 1S/C8H6FNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) .Chemical Reactions Analysis
“4-fluoro-3-nitrophenyl azide” is one of the oldest photolinkers used for photoaffinity labeling . It’s known for its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .Physical And Chemical Properties Analysis
“2-(4-Fluoro-3-nitrophenyl)acetic acid” has a molecular weight of 199.14 and is a yellow to brown solid .Scientific Research Applications
Nitrophenyl Derivatives in Environmental Chemistry
Nitrophenyl compounds have been extensively studied for their environmental occurrence and analytical detection methods. For instance, a review on nitrated phenols in the atmosphere highlights the importance of understanding the sources, formation mechanisms, and environmental impact of nitrophenyl derivatives. These compounds can arise from combustion processes and pesticide hydrolysis, affecting air quality and human health. Advanced analytical techniques like High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for their detection and quantification in environmental samples (Harrison et al., 2005).
Fluorinated Compounds in Material Science
Fluorinated compounds exhibit unique properties beneficial for material science applications. The review by Hird (2007) discusses the impact of the fluoro substituent on liquid crystals, emphasizing its role in modifying physical properties such as melting points, mesophase morphology, and dielectric anisotropy. The incorporation of fluorine atoms into liquid crystals enables the tailoring of materials for specific applications, including high-performance displays and optical devices (Hird, 2007).
Applications in Molecular Imaging
The toxicity and biocompatibility of organic fluorophores, including fluorinated derivatives, are crucial considerations in molecular imaging. A literature review on the toxicity of widely used fluorophores underscores the need for thorough evaluation before clinical application. Despite concerns, the low doses typically used in molecular imaging probes are generally below toxic thresholds, facilitating real-time cancer detection and diagnostics (Alford et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the penicillin-binding protein in Klebsiella pneumoniae . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial agents .
Mode of Action
The compound interacts with its target by stabilizing the molecule in the target enzyme at the site . This interaction likely inhibits the normal function of the penicillin-binding protein, leading to cell lysis .
Biochemical Pathways
This disruption could lead to cell lysis and death .
Pharmacokinetics
A related compound, 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, has been shown to have an excellent pharmacokinetic profile, indicating good parameters for oral use
Result of Action
The primary result of the compound’s action is the lysis of Klebsiella pneumoniae cells . This is due to the disruption of the cell wall synthesis process, which leads to cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluoro-3-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O4/c16-10-4-3-9(6-11(10)18(21)22)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQWJRXWXQPCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401125855 | |
| Record name | 2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344912-40-9 | |
| Record name | 2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344912-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







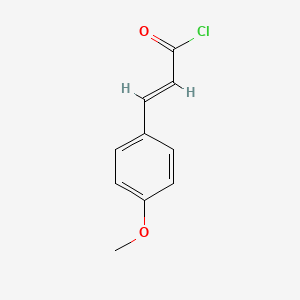


![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate](/img/structure/B3130786.png)

